molecular formula C6HBr2Cl2I B584131 1,5-dibromo-2,3-dichloro-4-iodobenzene CAS No. 1160573-97-6

1,5-dibromo-2,3-dichloro-4-iodobenzene

Cat. No.: B584131
CAS No.: 1160573-97-6
M. Wt: 430.686
InChI Key: SAYVVDBWSTZHLT-UHFFFAOYSA-N
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Description

1,5-dibromo-2,3-dichloro-4-iodobenzene is an aromatic compound with the molecular formula C6HBr2Cl2I. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. The unique combination of halogens makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dibromo-2,3-dichloro-4-iodobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-dichloroiodobenzene using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-dibromo-2,3-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives where the halogen atoms are replaced by nucleophiles.

    Cross-Coupling Reactions: Products are biaryl compounds formed by the coupling of the benzene ring with another aromatic or aliphatic group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dibromo-2,3-dichloro-4-iodobenzene is unique due to the specific arrangement of bromine, chlorine, and iodine atoms on the benzene ring. This unique combination of halogens imparts distinct chemical reactivity and properties, making it valuable for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

1,5-dibromo-2,3-dichloro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2Cl2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYVVDBWSTZHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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